2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10-3-6-15(23-10)14(21-2)8-19-16(20)9-22-13-5-4-11(17)7-12(13)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOZTYQAPPNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.
Introduction of the methoxy group: The intermediate is then reacted with a methoxy-containing reagent under appropriate conditions to introduce the methoxy group.
Formation of the thiophene ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Derivatives of 2-(2,4-Dichlorophenoxy)acetamide
Compounds such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7a–h) share the 2,4-dichlorophenoxy core but differ in their substituents. Key comparisons include:
Key Differences :
- The methoxyethyl side chain may reduce steric hindrance compared to the trichloroethyl group in 7a–h, possibly enhancing target binding .
Caspase Inhibitors
DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) inhibits caspase-3 by forming a disulfide bridge with Cys264 . Comparatively:
- Target Compound: Replaces DICA’s mercaptoethyl group with a methoxy-thiophene system. This substitution likely abolishes disulfide-mediated inhibition but may introduce novel allosteric modulation due to thiophene’s π-electron interactions.
Structural Insights :
- The target’s methoxy group may reduce phytotoxicity compared to free acids like 2,4-D, while the thiophene ring could enhance stability against metabolic degradation .
Physicochemical Properties
Comparative data from synthesized analogs (e.g., ):
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| 6d (Pentanoate derivative) | 395.1 g/mol | 3.8 | Low in water |
| Target | ~400 g/mol* | ~4.2* | Moderate (methoxy) |
*Estimated based on structural analogs.
- The target’s methoxy group may improve aqueous solubility slightly compared to purely hydrophobic derivatives like 7h (Rf = 0.69) .
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅Cl₂NO₃S
- Molecular Weight : 307.24 g/mol
The presence of the dichlorophenoxy group is significant as it relates to herbicidal activity, while the methoxy and thiophene moieties may contribute to additional biological properties.
Research indicates that compounds related to 2,4-D exhibit various biological activities through several mechanisms:
- Anti-inflammatory Activity :
- Antimicrobial Effects :
- Oxidative Stress Modulation :
Biological Activity Data
A summary of biological activities observed in studies involving similar compounds is presented in the following table:
Case Studies
-
Case Study on Anti-inflammatory Properties :
A study evaluating a series of 2-(2,4-dichlorophenoxy)acetic acid derivatives found that modifications at specific positions enhanced COX-2 inhibitory activity. The most potent derivatives showed IC50 values comparable to established anti-inflammatory drugs like ibuprofen. -
Case Study on Antimicrobial Activity :
In a recent investigation, a new derivative was synthesized and tested against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for development as a new antimicrobial agent. -
Case Study on Oxidative Stress :
An experiment using Saccharomyces cerevisiae revealed that exposure to 2-(2,4-dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide resulted in increased levels of hydroxyl radicals. This finding indicates a need for further investigation into the compound's safety profile regarding oxidative stress-related cellular damage.
Q & A
Q. What are the standard synthetic routes for 2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common route includes:
Intermediate formation : Reacting 2,4-dichlorophenol with chloroacetyl chloride under basic conditions to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Amide coupling : Reacting the intermediate with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of a coupling agent (e.g., DCC or EDCI) and a base (e.g., triethylamine) in anhydrous DMF or dichloromethane .
- Key validation : Monitor reaction progress via TLC and confirm product purity using HPLC or NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy, thiophene, and acetamide groups). For example, the methoxy group typically resonates at δ 3.2–3.5 ppm, while thiophene protons appear at δ 6.5–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1660 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) validate functional groups .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, monitor fluorescence changes in real-time to calculate inhibition constants .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity. For example, replacing the methoxy group with a hydroxymethyl moiety improved solubility in analogs by 30% .
- Prodrug strategies : Esterify the acetamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Data-driven approach : Use QSAR models to predict ADMET properties based on substituent effects .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-verified), serum concentrations, and incubation times. For instance, discrepancies in IC values often arise from varying serum-free vs. serum-containing conditions .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or SPR assays .
- Meta-analysis : Compare data across ≥3 independent studies to identify outliers. For example, conflicting kinase inhibition results may stem from differing ATP concentrations in assays .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., EGFR or COX-2). The chlorophenoxy group often occupies hydrophobic pockets, while the thiophene moiety engages in π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities. For example, ΔG values ≤ -8 kcal/mol suggest strong inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
